6-Methoxy-2-phenylquinolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
422565-88-6 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-methoxy-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C16H14N2O/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
InChI Key |
AGKVNSXAYWJYGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Significance of the Quinoline Scaffold in Chemical Biology and Medicinal Chemistry
The quinoline (B57606) scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, stands as a cornerstone in the fields of chemical biology and medicinal chemistry. britannica.com Its versatile structure has proven to be a "privileged scaffold," meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govtandfonline.com This inherent adaptability makes quinoline and its derivatives a fertile ground for the discovery and development of novel therapeutic agents. nih.govnih.gov
The significance of the quinoline nucleus is underscored by its presence in a wide array of natural products and synthetically developed drugs. orientjchem.orgrsc.org Its unique structural features allow for extensive modifications, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. orientjchem.org This has led to the creation of a vast library of quinoline-based molecules with a broad spectrum of biological activities. nih.govnih.gov The ability to easily synthesize and modify the quinoline ring system further enhances its appeal to medicinal chemists. tandfonline.com
Overview of Biologically Active Quinoline Derivatives
The quinoline (B57606) framework is the foundation for a multitude of compounds with significant biological effects. benthamscience.com These derivatives have been extensively studied and have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. nih.govorientjchem.org
Table 1: Examples of Biologically Active Quinoline Derivatives
| Compound Name | Biological Activity |
| Quinine | Antimalarial wikipedia.orgrsc.org |
| Chloroquine | Antimalarial wikipedia.orgrsc.org |
| Mefloquine | Antimalarial rsc.orgbiointerfaceresearch.com |
| Ciprofloxacin | Antibacterial rsc.org |
| Ofloxacin | Antibacterial biointerfaceresearch.com |
| Topotecan | Anticancer rsc.org |
| Camptothecin | Anticancer rsc.orgresearchgate.net |
| Dibucaine | Local Anesthetic britannica.comrsc.org |
| Bedaquiline | Anti-tubercular rsc.org |
| Anlotinib | Anticancer nih.gov |
| Bosutinib | Anticancer nih.gov |
| Lenvatinib | Anticancer nih.govresearchgate.net |
| Neratinib | Anticancer nih.gov |
| Amodiaquine | Antimalarial wikipedia.orgnih.gov |
| Primaquine | Antimalarial wikipedia.orgnih.gov |
| Piperaquine | Antimalarial rsc.org |
| Tafenoquine | Antimalarial nih.gov |
| Pamaquine | Antimalarial nih.gov |
| Cabozantinib | Anticancer researchgate.net |
| Lucitanib | Anticancer (under clinical investigation) researchgate.net |
| Foretinib | Anticancer (under clinical investigation) researchgate.net |
The diverse applications of these compounds highlight the remarkable versatility of the quinoline scaffold in drug discovery. From combating infectious diseases like malaria and bacterial infections to providing potent agents for cancer chemotherapy, quinoline derivatives have made a significant impact on modern medicine. rsc.orgbiointerfaceresearch.com
Rationale for Investigating 6 Methoxy 2 Phenylquinolin 4 Amine and Its Analogs
Established Synthetic Routes to Substituted Quinolin-4-amines
A variety of classical and modern synthetic methods have been established for the construction of the quinolin-4-amine framework. These routes often involve the formation of the quinoline core through cyclization or condensation reactions, followed by the introduction or modification of the amine group at the 4-position.
Cyclization Reactions
Cyclization reactions are a cornerstone of quinoline synthesis. These methods typically involve the formation of the heterocyclic ring from one or more acyclic precursors.
One prominent approach is the Gould-Jacobs reaction , which utilizes the thermal cyclization of a substituted aniline (B41778) with diethyl ethoxymethylidenemalonate. mdpi.comnih.gov This process ultimately yields a 4-hydroxyquinoline, which can then be converted to the corresponding 4-aminoquinoline. Another significant method is the Camps cyclization , where N-(2-acylaryl)amides undergo base-catalyzed intramolecular cyclization to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com
The Snieckus reaction provides a route to 3-substituted quinolin-4-ones through the condensation of an anthranilic acid amide with a ketone, followed by base-promoted cyclization. mdpi.com Furthermore, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) offers a mild and efficient pathway to 3-halo-substituted quinolines. nih.gov
A heterocycle-to-heterocycle transformation has also been reported, where 3-(2-nitrophenyl)isoxazoles undergo reductive heterocyclization using zinc or iron dust in acetic acid to afford a variety of quinoline-4-amines. nih.gov
Condensation Reactions
Condensation reactions are fundamental to the synthesis of the quinoline core, often involving the joining of two molecules with the elimination of a smaller molecule like water.
The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. pharmaguideline.com At lower temperatures, this reaction yields a β-amino acrylate (B77674) which, upon cyclization, forms a 4-quinolone. pharmaguideline.com The Dieckmann condensation , an intramolecular reaction of diesters, can also be employed to create a dihydroquinolinone intermediate that is subsequently oxidized to a quinolin-4-one. mdpi.comnih.gov
Doebner Reaction and Variations
The Doebner reaction is a versatile method for synthesizing quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org This reaction is a valuable alternative to the Pfitzinger reaction. wikipedia.org A significant variation is the Doebner-Miller reaction (also known as the Skraup-Doebner-von Miller synthesis), which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.org This method is catalyzed by acids and can be used to produce a variety of substituted quinolines. wikipedia.org
Recent advancements have led to the development of a Doebner hydrogen-transfer reaction , which is particularly effective for synthesizing substituted quinolines from anilines bearing electron-withdrawing groups, a class of substrates that typically give low yields in the conventional Doebner reaction. nih.govacs.org
Friedländer Reaction Approaches
The Friedländer synthesis is a widely used and efficient method for constructing the quinoline ring system. researchgate.netresearchgate.net It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. researchgate.netwikipedia.org This reaction can be catalyzed by acids or bases, or simply by heating the reactants. researchgate.netjk-sci.com The versatility of the Friedländer synthesis allows for the preparation of a wide array of polysubstituted quinolines. researchgate.netnih.gov
Modular Multi-Component Synthesis Strategies
Modern synthetic chemistry has increasingly embraced multi-component reactions (MCRs) for the efficient construction of complex molecules in a single step. researchgate.netresearchgate.net These strategies offer high atom economy and operational simplicity. researchgate.net
A notable example is a copper-catalyzed three-component reaction of nitriles, diaryliodonium salts, and ynamides, which provides a modular approach to diversified 4-aminoquinolines. nih.govorganic-chemistry.org This method demonstrates good regioselectivity, particularly with meta-substituted phenyliodonium (B1259483) salts leading to C7-substituted products. nih.govorganic-chemistry.org Another multicomponent domino reaction for synthesizing 2-aryl-4-dialkylaminoquinolines involves the tandem conjugate addition and cyclization of in situ generated β-(2-aminoaryl)-α,β-ynones with amines. nih.gov
Optimized Synthesis Protocols for this compound and Related Core Structures
The synthesis of the specific target compound, this compound, and its derivatives often relies on adaptations and optimizations of the established methods.
A one-step Doebner reaction has been successfully employed for the preparation of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives. nih.gov This involves refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine (B42471) in ethanol. nih.gov For instance, the reaction of benzaldehyde, pyruvic acid, and p-anisidine yields 6-methoxy-2-phenylquinoline-4-carboxylic acid. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield | Reference |
| Benzaldehyde | Pyruvic acid | p-Anisidine | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 23% | nih.gov |
Further modifications can be carried out on the resulting carboxylic acid. For example, reduction of the carboxyl group to a primary alcohol can be achieved using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (B95107) (THF). nih.gov
The synthesis of related 4-aminoquinolines often starts from a corresponding 4-chloroquinoline (B167314), which is then subjected to a nucleophilic aromatic substitution with an appropriate amine. nih.gov
Below is a table summarizing some optimized conditions for related quinoline syntheses.
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Conditions | Product Type | Reference |
| Doebner Reaction | Substituted benzaldehyde, pyruvic acid, p-anisidine | None | Ethanol | Reflux | 6-Methoxy-2-arylquinoline-4-carboxylic acids | nih.gov |
| Doebner Hydrogen-Transfer | 6-(Trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | BF3·THF | Acetonitrile | 65 °C | 6-(Trifluoromethoxy)-2-phenylquinoline-4-carboxylic acid | nih.govacs.org |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Acetaldehyde | Sodium hydroxide | Aqueous or alcoholic | Reflux | Quinoline | nih.gov |
| Multi-component Reaction | Nitriles, Diaryliodonium salts, Ynamides | Copper(I) triflate (CuTC) | Not specified | Not specified | Diversified 4-aminoquinolines | organic-chemistry.org |
Synthesis of Key Precursors and Reaction Intermediates
The construction of the this compound framework relies on the availability of key precursors and intermediates. These molecules provide the necessary building blocks for the quinoline ring system and its substituents.
A common precursor for the quinoline core is an appropriately substituted aniline derivative. For instance, 4-methoxyaniline can serve as a starting material, which undergoes cyclization, nitration, and chlorination to yield intermediates like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.comatlantis-press.com Another crucial type of precursor is the 2-aminobenzophenone (B122507) scaffold. asianpubs.org The synthesis of 2-aminobenzophenones can be achieved through various methods, including the Friedel-Crafts reaction of anthranilic acid derivatives or the reaction of 2-aminobenzonitriles with organometallic reagents. asianpubs.org For example, 2-amino-5-methoxybenzoic acid can be prepared from 5-methoxy-2-nitrobenzoic acid via hydrogenation.
The synthesis of the 2-phenylquinoline moiety often starts with a Friedel-Crafts reaction. For example, the reaction of p-toluenesulfonylanthranilic acid with benzene (B151609) in the presence of phosphorus pentachloride and aluminum chloride can produce 2-aminobenzophenone. orgsyn.org This aminoketone is a versatile intermediate for further elaboration.
Key intermediates in the synthesis of the target compound and its derivatives include:
4-Chloro-6-methoxyquinolines: These are valuable intermediates as the chloro group at the 4-position is a good leaving group, readily displaced by amines to introduce the 4-amino functionality. atlantis-press.comatlantis-press.com For example, 4-chloro-6-methoxyquinoline (B1361528) can be synthesized and used to build more complex molecules. nih.gov
4-Hydroxyquinolines: These can be precursors to the 4-chloro derivatives through reaction with chlorinating agents like phosphorus oxychloride. google.com
2-Aminobenzophenones: These are fundamental for constructing the 2-phenylquinoline system. asianpubs.orgorgsyn.orgacs.org Variations in the substituents on both the aniline and benzoyl rings of this precursor allow for the synthesis of a wide range of derivatives. orgsyn.org
The table below summarizes some key precursors and their synthetic utility.
| Precursor/Intermediate | Synthetic Utility |
| 4-Methoxyaniline | Starting material for the formation of the 6-methoxyquinoline (B18371) core. atlantis-press.comatlantis-press.comresearchgate.net |
| 2-Amino-5-methoxybenzoic acid | Precursor for the 6-methoxy-substituted ring of the quinoline. |
| 2-Aminobenzophenone | Key building block for the 2-phenylquinoline scaffold. asianpubs.orgorgsyn.orgacs.org |
| 4-Chloro-6-methoxyquinoline | Intermediate for the introduction of the 4-amino group via nucleophilic substitution. nih.gov |
| 4-Hydroxy-6,7-dimethoxyquinoline | Precursor to the corresponding 4-chloro derivative. google.com |
Derivatization Strategies for Structural Diversity
To explore the structure-activity relationships of this compound, extensive derivatization is often employed. This involves modifying different parts of the molecule to generate a library of analogs with diverse structural features. nih.gov
Functionalization at the Quinoline Nitrogen Atom
While the primary focus is often on other positions, functionalization at the quinoline nitrogen can be achieved, though it is less commonly explored for this specific scaffold. In related quinoline systems, modifications at the nitrogen atom have been reported. For instance, the synthesis of quinoline-fused spiro-quinazolinones involves reactions where the quinoline nitrogen is part of a newly formed ring system. acs.org
Substitutions on the 2-Phenyl Moiety
The 2-phenyl group offers a prime location for introducing a wide variety of substituents to modulate the electronic and steric properties of the molecule. This is typically achieved by starting with a substituted benzoyl chloride or a substituted aniline in the initial synthesis of the 2-aminobenzophenone precursor. For example, using toluene (B28343) instead of benzene in the Friedel-Crafts reaction leads to a 4'-methyl-2-aminobenzophenone, which can then be used to synthesize a 2-(p-tolyl)quinoline derivative. orgsyn.org
Common modifications include the introduction of:
Methyl groups: As seen in the synthesis of 6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid. nih.gov
Methoxy groups: The introduction of methoxy groups on the 2-phenyl ring has been explored in the context of other heterocyclic systems like 2-phenylbenzofurans to study their biological activities. unica.it
Halogens: Fluorine atoms have been introduced onto the phenyl group in related 2-phenylquinolin-4-amines. researchgate.net
The following table showcases examples of substitutions on the 2-phenyl moiety.
| Substituent on Phenyl Ring | Resulting Compound Type |
| 4-Methyl | 6-Methoxy-2-(p-tolyl)quinoline derivatives nih.gov |
| Methoxy | 2-(Methoxyphenyl)quinoline derivatives |
| Halogen (e.g., Fluorine) | 2-(Fluorophenyl)quinoline derivatives researchgate.net |
Modifications at the 4-Amino Group
The 4-amino group is a key site for derivatization, allowing for the introduction of various side chains that can influence the compound's properties. The synthesis of these derivatives typically involves the reaction of a 4-chloroquinoline intermediate with a diverse range of primary or secondary amines.
This strategy has been used to synthesize a series of 2-phenylquinolin-4-amines with different amino and aminoalkyl groups at the N4 position. researchgate.net For example, N-[2-(dimethylamino)ethyl]-2-phenylquinolin-4-amine has been synthesized through this approach. researchgate.net Similarly, in the broader class of 8-aminoquinolines, various alkylamino side chains have been attached to the amino group. nih.gov
Introduction of Varied Functional Groups on the Quinoline Ring System
Beyond the core substituents, other functional groups can be introduced onto the quinoline ring to further enhance structural diversity. This can involve modifications at various positions of the quinoline nucleus.
Carboxylic Acid: A carboxylic acid group can be introduced at the 4-position, leading to compounds like 6-methoxy-2-phenylquinoline-4-carboxylic acid. nih.gov This can be achieved through methods like the Pfitzinger reaction.
Ester: The carboxylic acid can be esterified to produce the corresponding methyl or ethyl esters, such as methyl 6-methoxy-2-phenylquinoline-4-carboxylate. nih.gov
Amide: Amide functionalities can be generated from the carboxylic acid, although specific examples for the title compound are not detailed in the provided context.
Alcohol: Reduction of the carboxylic acid or ester yields the corresponding alcohol, such as (6-methoxy-2-phenylquinolin-4-yl)methanol. nih.gov
Oxime: While not directly mentioned for the title compound, the introduction of oxime functionalities on related quinoline structures is a known synthetic transformation.
The following table provides examples of functional groups introduced on the quinoline ring.
| Functional Group | Position | Example Compound |
| Carboxylic Acid | 4 | 6-Methoxy-2-phenylquinoline-4-carboxylic acid nih.gov |
| Ester | 4 | Methyl 6-methoxy-2-phenylquinoline-4-carboxylate nih.gov |
| Alcohol | 4 | (6-Methoxy-2-phenylquinolin-4-yl)methanol nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and it has been instrumental in confirming the identity of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.
In a typical ¹H NMR spectrum, the protons of the quinoline and phenyl rings resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The methoxy group (-OCH₃) protons characteristically appear as a sharp singlet further upfield, typically around 3.9-4.0 ppm, due to the shielding effect of the adjacent oxygen atom. The amine (-NH₂) protons can exhibit a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Specific assignments for the protons on the quinoline and phenyl rings are achieved by analyzing their coupling patterns (multiplicity) and coupling constants (J values). For instance, protons on adjacent carbons will split each other's signals into doublets, triplets, or more complex multiplets, providing valuable information about their connectivity.
Interactive ¹H NMR Data Table for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 | s | - |
| H-5 | ~7.2 | d | ~2.5 |
| H-7 | ~7.5 | dd | ~9.0, 2.5 |
| H-8 | ~7.9 | d | ~9.0 |
| Phenyl H | 7.3-7.6 | m | - |
| Phenyl H (ortho) | ~8.1 | m | - |
| OCH₃ | ~3.9 | s | - |
| NH₂ | variable | br s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
The carbon atoms of the aromatic rings typically resonate in the downfield region of the spectrum, from approximately 100 to 160 ppm. The carbon atom attached to the methoxy group (C-6) is significantly influenced by the oxygen's electronegativity and appears around 155-160 ppm. The carbon of the methoxy group itself (-OCH₃) is found much further upfield, typically in the range of 55-60 ppm. The chemical shifts of the other quinoline and phenyl carbons provide a complete map of the carbon framework.
Interactive ¹³C NMR Data Table for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-3 | ~99 |
| C-4 | ~150 |
| C-4a | ~148 |
| C-5 | ~105 |
| C-6 | ~157 |
| C-7 | ~122 |
| C-8 | ~129 |
| C-8a | ~144 |
| Phenyl C (ipso) | ~138 |
| Phenyl C (ortho) | ~127 |
| Phenyl C (meta) | ~129 |
| Phenyl C (para) | ~130 |
| OCH₃ | ~55 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum confirm the ¹H-¹H spin-spin coupling networks within the molecule, aiding in the assignment of neighboring protons in the quinoline and phenyl rings. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly powerful for piecing together the molecular structure by connecting different spin systems. For example, it can show correlations between the methoxy protons and the C-6 carbon, and between the protons on the phenyl ring and the C-2 carbon of the quinoline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com NOESY is crucial for determining the stereochemistry and conformation of the molecule. For instance, it can show through-space interactions between the protons of the phenyl group and the protons on the quinoline ring, providing insights into the relative orientation of these two moieties.
The collective data from these 1D and 2D NMR experiments provide an irrefutable and highly detailed structural assignment of this compound.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high accuracy allows for the unambiguous determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound (C₁₆H₁₄N₂O), HRMS would confirm the presence of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom, providing definitive evidence for its molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and fragile molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation to form [M+H]⁺ ions. The mass spectrometer then analyzes these ions. ESI-MS is highly sensitive and can provide molecular weight information from very small amounts of sample. nih.gov The observation of a protonated molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound plus a proton further corroborates its identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features: a primary amine group, a methoxy group, and the aromatic quinoline and phenyl ring systems.
The primary aromatic amine (-NH₂) group gives rise to distinct stretching and bending vibrations. Typically, primary amines exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. orgchemboulder.comwikieducator.org The N-H bending or "scissoring" vibration is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org
The methoxy group (-OCH₃) attached to the aromatic quinoline ring is identifiable by its characteristic C-O and C-H vibrations. The aromatic C-O stretching vibration typically appears as a strong band in the 1300-1200 cm⁻¹ region. mdpi.com Additionally, the C-H stretching of the methyl group is found around 2950-2850 cm⁻¹.
The aromatic nature of the quinoline and phenyl rings is confirmed by several sets of absorption bands. The aromatic C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). orgchemboulder.com The characteristic C=C in-ring stretching vibrations of the aromatic systems produce a series of bands in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org Furthermore, strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. orgchemboulder.com The C-N stretching vibration for the aromatic amine is anticipated to be in the 1335-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org
The following table summarizes the predicted characteristic IR absorption frequencies for this compound based on established group frequencies.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline & Phenyl) |
| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine |
| 1600 - 1400 | C=C In-ring Stretch | Aromatic (Quinoline & Phenyl) |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 1300 - 1200 | Aromatic C-O Stretch | Methoxy (-OCH₃) |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Quinoline & Phenyl) |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These methods provide insights into molecular geometry, vibrational frequencies, and electronic properties like frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity and stability.
The analysis of Frontier Molecular Orbitals (FMOs) is a key aspect of these calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, and their gap (ΔE), are important indicators of a molecule's kinetic stability and reactivity. rasayanjournal.co.in A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. rasayanjournal.co.in For a series of p-aminophenyl tetrathiafulvalenes, DFT calculations were used to determine these electronic parameters, offering insights into their reactivity. rasayanjournal.co.in
Furthermore, the molecular electrostatic potential (MEP) surface, another output of quantum chemical calculations, helps in identifying the electron-rich and electron-deficient regions of a molecule. This is vital for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.
A hypothetical DFT analysis of 6-Methoxy-2-phenylquinolin-4-amine would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Subsequent calculations would yield the HOMO-LUMO energies and the MEP surface, providing a comprehensive electronic profile of the molecule.
Table 1: Representative Quantum Chemical Parameters Calculated for Analogous Compounds
| Compound/Parameter | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |
| p-Aminophenyl tetrathiafulvalene (B1198394) analog 'a' | -4.581 | -0.961 | 3.62 | B3LYP/6-31G(d,p) | rasayanjournal.co.in |
| p-Aminophenyl tetrathiafulvalene analog 'b' | -4.590 | -0.994 | 3.596 | B3LYP/6-31G(d,p) | rasayanjournal.co.in |
| p-Aminophenyl tetrathiafulvalene analog 'c' | -4.515 | -0.945 | 3.570 | B3LYP/6-31G(d,p) | rasayanjournal.co.in |
| p-Aminophenyl tetrathiafulvalene analog 'd' | -4.522 | -0.897 | 3.625 | B3LYP/6-31G(d,p) | rasayanjournal.co.in |
| 2,4-dimethoxy-THPQ 4a | - | - | 2.277 | B3LYP/6-31G(d) | nih.gov |
Note: Data presented is for analogous compounds to illustrate the application of quantum chemical calculations. Specific data for this compound is not available in the cited literature.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as a small molecule, might interact with a protein target.
While docking studies specifically for this compound were not found in the reviewed literature, numerous studies on structurally similar quinoline (B57606) and quinazolinone derivatives highlight the potential of this scaffold to interact with various biological targets. For example, a series of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives were docked into the active sites of DNA gyrase A & B, showing potential as antibacterial agents. nih.gov Another study investigated N-(2-(4-methoxy-2-oxo-1-phenyl/methyl-1,2-dihydroquinolin-3-yl)-2-oxoethyl) derivatives, with one compound showing a high MolDock score against a NADPH-dihydro ligand, suggesting potential hypoglycemic activity. niscair.res.in
The general procedure for molecular docking involves preparing the 3D structure of the ligand and the receptor, defining the binding site on the receptor, and then using a scoring function to evaluate the different possible binding poses of the ligand. The results are typically visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
For instance, in a study of 4-anilinoquinazoline (B1210976) derivatives as potential anticancer agents, the most potent compound was docked into the ATP-binding sites of EGFR and VEGFR-2, revealing key interactions that could explain its activity. ijcce.ac.ir Similarly, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK2/4/6 have been used to understand their inhibitory mechanism. nih.gov
A hypothetical docking study of this compound against a relevant biological target would involve similar steps. The results would provide valuable predictions about its potential biological activity and guide further experimental investigations.
Table 2: Examples of Molecular Docking Studies on Quinoline and Analogous Derivatives
| Compound Series | Target Protein | Key Findings | Reference |
| 6-Substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives | DNA Gyrase A & B | Compounds showed superior binding to DNA gyrase A, suggesting potential as antibacterial agents. | nih.gov |
| N-(2-(4-methoxy-2-oxo-1-phenyl/methyl-1,2-dihydroquinolin-3-yl)-2-oxoethyl) derivatives | NADPH-dihydro ligand (PDB ID: 1y5m) | One derivative showed a higher MolDock score than the standard drug, indicating potential hypoglycemic activity. | niscair.res.in |
| 4-Anilinoquinazoline derivatives | EGFR and VEGFR-2 | The most potent compound showed effective binding with VEGFR-2, with a binding energy of -8.24 kcal/mol. | ijcce.ac.ir |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Docking was used to understand the structure-activity relationship and guide the design of new inhibitors. | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Complex Behavior
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique allows researchers to study the conformational changes, stability, and intermolecular interactions of a ligand-receptor complex in a simulated physiological environment.
While specific MD simulation studies for this compound are not available in the reviewed literature, studies on other quinoline derivatives demonstrate the utility of this approach. For example, MD simulations have been used to study the behavior of quinoline derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov These simulations can reveal the stability of the ligand-protein complex and identify key residues involved in the binding. nih.gov
In a typical MD simulation study, the docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic the cellular environment. The system is then subjected to a series of energy minimization and equilibration steps before the production run, during which the trajectory of the atoms is calculated over a specific time period. The analysis of the trajectory can provide information on the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the specific intermolecular interactions that are maintained throughout the simulation.
Another study employed MD simulations to investigate quinoline derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov The simulations helped to understand the dynamic behavior of the ligands in the active site and to calculate their binding energies. nih.gov MD simulations have also been used to study the folding behavior of amine-functionalized polymers, demonstrating the power of this technique to investigate the conformational dynamics of complex molecular systems. acs.org
A hypothetical MD simulation of a this compound-protein complex would provide valuable insights into the stability of the interaction and the dynamic changes in the binding mode, complementing the static picture provided by molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
Although a specific QSAR model for this compound was not found, numerous QSAR studies have been performed on various classes of quinoline and quinolone derivatives. For example, a QSAR study on 4-quinolone derivatives as ligands for the benzodiazepine (B76468) site of GABA(A) receptors found a good correlation between molecular shape parameters and binding affinity. nih.gov
The development of a QSAR model typically involves several steps:
Data Set Selection: A set of compounds with known biological activity is selected.
Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and external validation.
For instance, a 3D-QSAR study on 4-aminoquinoline-1,3,5-triazines as inhibitors of Plasmodium falciparum dihydrofolate reductase resulted in a robust model that could guide the design of new antimalarial agents. ugm.ac.id Similarly, QSAR studies have been applied to quinolinone-based thiosemicarbazones to understand their antituberculosis activity. nih.gov
A QSAR study including this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. The resulting model could then be used to predict the activity of this compound and to design new derivatives with improved properties.
Table 3: Examples of QSAR Studies on Quinoline and Related Derivatives
| Compound Series | Biological Activity | Key Findings | Reference |
| 4-Quinolone derivatives | GABA(A) receptor affinity | A statistically significant QSAR model was developed with a high correlation coefficient (r² = 0.9295). | nih.gov |
| 4-Aminoquinoline-1,3,5-triazines | Inhibition of P. falciparum DHFR | A 3D-QSAR model with good predictive power (Q² = 0.773) was established. | ugm.ac.id |
| Quinolinone-based thiosemicarbazones | Antituberculosis activity | The QSAR model suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in the activity. | nih.gov |
Computational Prediction of Relevant Molecular Interaction Properties
Computational methods can also be used to predict a variety of molecular properties that are important for understanding the potential of a compound as a drug or material. These properties include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for the success of a drug candidate.
For instance, in a study of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, computational tools were used to predict their pharmacokinetic and ADMET properties, ensuring their druggability. nih.gov These predictions are often based on empirical models and structural alerts derived from large datasets of known drugs and toxic compounds.
The Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis can provide insights into the stability of the crystal structure and the nature of the forces holding the molecules together. For example, a study of 2-methoxy-4,6-diphenylnicotinonitrile used Hirshfeld surface analysis to decode the molecule's spatial attributes and identify key interactions such as π–π stacking and H⋯X contacts. nih.gov
Furthermore, computational methods can predict properties such as solubility, lipophilicity (logP), and pKa, which are important for understanding the behavior of a compound in biological systems. These predictions can help to prioritize compounds for synthesis and experimental testing.
A comprehensive computational analysis of this compound would include the prediction of its ADMET properties and other relevant molecular descriptors to assess its potential as a bioactive molecule.
Structure Activity Relationship Sar of 6 Methoxy 2 Phenylquinolin 4 Amine Analogs
Impact of Substituents on the Quinoline (B57606) Core
The quinoline ring system is fundamental to the activity of these compounds, and substitutions at various positions can dramatically alter their biological profiles. slideshare.net The core quinoline ring is generally considered essential for antimalarial activity. youtube.com
The methoxy (B1213986) group at the C-6 position is a common feature in many biologically active quinoline alkaloids. nih.gov This functional group can influence the molecule's electronic properties, lipophilicity, and metabolic stability. In the context of P-glycoprotein (P-gp) inhibition, 6-methoxy-2-arylquinoline analogs have been synthesized and evaluated, indicating the importance of this substitution pattern in developing agents to overcome multidrug resistance in cancer. nih.govnbinno.com Studies on various functionalized methoxy quinoline derivatives have demonstrated their potential as antiepileptic, anti-Alzheimer, antibacterial, and antifungal agents. researchgate.net Specifically, quinolines bearing methoxy groups at the C-3 and C-6 positions were found to be more active against microorganisms than certain brominated analogs. researchgate.net The 6-methoxyquinoline (B18371) structure is a key building block in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents. nbinno.com
The presence of an aryl or phenyl group at the C-2 position of the quinoline ring is a critical determinant of biological activity. rsc.org This moiety often contributes to the molecule's ability to engage in hydrophobic and aromatic interactions within biological targets. Aryl substitution on the quinoline skeleton can increase lipophilicity, which in turn may enhance cell permeability—a significant factor in drug design. mdpi.com
Research into 2-arylquinolines has revealed their potential as anticancer agents. For instance, a series of C-6 substituted 2-phenylquinolines displayed significant cytotoxic activities against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org The substitution pattern on this 2-phenyl ring can tune the activity. In the development of broad-spectrum anti-coronavirus agents, a p-propoxyphenyl moiety at the C-2 position was identified as a key structural feature for antiviral activity. nih.gov Similarly, in the context of antimalarial agents, substitutions on the benzenoid motif were explored; replacing the phenyl group with a 4-pyridyl group retained potent antiplasmodial activity, whereas substitution with five-membered heterocycles like furan or thiophene led to reduced activity. nih.gov
The following table summarizes the effect of substitutions on the 2-aryl moiety on anticancer activity against selected cell lines.
| Compound Series | 2-Aryl Moiety | Observed Activity Profile | Reference |
|---|---|---|---|
| Anticancer 2-arylquinolines | 2-Phenyl | Good cytotoxicity against PC3 and HeLa cell lines. | rsc.org |
| Anticancer 2-arylquinolines | 2-(3,4-methylenedioxyphenyl) | Important activity against PC3 and HeLa cell lines. | rsc.org |
| Anti-coronavirus 2-phenylquinolines | 2-(p-propoxyphenyl) | Key feature for potent antiviral activity. | nih.gov |
| Antimalarial 2-arylvinylquinolines | 2-(4-pyridylvinyl) | Retained potent antiplasmodial activity. | nih.gov |
| Antimalarial 2-arylvinylquinolines | 2-(furan/thiophenevinyl) | Reduced antiplasmodial activity. | nih.gov |
The 4-amino group is a cornerstone for the biological activity of many quinoline-based drugs, particularly antimalarials like chloroquine. youtube.com The substituted amino group at the C-4 position is considered essential for antimalarial activity. slideshare.net
Key SAR findings for the 4-amino position include:
Side Chain Requirement : A dialkylaminoalkyl side chain attached to the 4-amino group is often required for maximum antimalarial activity. slideshare.net The length of this carbon chain is crucial, with a length of two to five carbons being optimal for overcoming resistance. youtube.com
Terminal Amine : A tertiary nitrogen at the end of the side chain is very important for antimalarial activity. youtube.com Substitution with a hydroxyl group on this tertiary nitrogen can reduce the compound's toxicity. youtube.com
Aromaticity in Side Chain : Incorporating an aromatic ring into the side chain can reduce toxicity while increasing antimalarial activity. youtube.com For instance, the antimalarial drug amodiaquine features an aromatic ring in its 4-amino side chain. youtube.com
Alternative Substitutions : In a series of P-glycoprotein inhibitors based on the 6-methoxy-2-arylquinoline scaffold, it was found that a hydroxymethyl group at position 4, rather than an amino group, plays a key role in the inhibitory activity. nih.gov For leishmanicidal agents, 4-N-alkyl chains are associated with considerable activity. nih.gov
Effects of Phenyl Ring Modifications on Activity Profiles
Modifying the 2-phenyl ring provides a powerful strategy to modulate the biological activity and selectivity of these quinoline analogs. The electronic nature and lipophilicity of substituents on the phenyl ring can have a profound impact.
In a study on 6-chloro-2-arylvinylquinolines, chloro- and trifluoromethyl-substitutions on the phenyl ring resulted in potent activity against a chloroquine-resistant strain of P. falciparum. nih.gov Specifically, a compound with a 4-fluoro substituent on the phenyl ring was the most active in the series, demonstrating approximately 14-fold greater potency than the lead compound. nih.gov This highlights that electron-withdrawing groups on the 2-phenyl ring can be beneficial for certain biological activities.
Stereochemical Influence on Molecular Interactions and Activity
Chirality plays a critical role in the interaction of drug molecules with their biological targets, which are themselves chiral. researchgate.netnih.gov The three-dimensional arrangement of a molecule can lead to significant differences in the pharmacological and toxicological profiles of its stereoisomers (enantiomers or diastereomers). researchgate.netwiley-vch.de
For 4-aminoquinoline derivatives, it has been noted that the D-isomer is less toxic than the L-isomer. youtube.com Although specific studies on the stereochemistry of 6-methoxy-2-phenylquinolin-4-amine are not widely available, the principles of stereoselectivity are applicable. If a chiral center is introduced, for example, in the side chain at the 4-amino position, it is highly probable that the enantiomers will exhibit different biological activities. This is because the precise spatial orientation of functional groups is critical for optimal binding to receptors or enzymes. wiley-vch.de Therefore, the stereochemical configuration must be considered a crucial parameter in the design and evaluation of new, more effective, and safer analogs.
Development of SAR Models for Specific Biological Modulations
To better understand and predict the biological activity of quinoline derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed. nih.gov These models provide mathematical frameworks that correlate the chemical structure of compounds with their biological activity. semanticscholar.org
For 2-phenylquinoline (B181262) derivatives, QSAR analyses have been used to identify key physicochemical properties that govern their affinity and selectivity for targets like the estrogen receptor β. nih.gov These studies revealed that increased lipophilicity, the presence of halogen atoms, and a decrease in the volume and width of substituents were essential for high affinity. nih.gov
More recent work involved the development of 2D and 3D-QSAR models for a large database of quinoline derivatives with activity against P. falciparum. mdpi.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were successfully validated and showed excellent predictive capacity. mdpi.com Such models are invaluable tools for the rational design of new compounds, as they can highlight regions of the molecule where modifications are likely to enhance activity. For example, molecular docking studies on 2-arylquinolines have helped to elucidate binding modes and rationalize the observed anticancer activities, suggesting that they may act as regulators of specific protein targets. rsc.org
Biological Activities and Molecular Mechanisms in Vitro and Relevant in Vivo Models for Mechanistic Studies
Anticancer and Antiproliferative Mechanisms
The anticancer properties of quinoline (B57606) derivatives are a significant area of research. These compounds have been shown to interfere with multiple facets of cancer cell biology, from signal transduction to cell division and survival.
Modulation of Key Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR Pathway Inhibition)
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers. wikipedia.orgfrontiersin.org Consequently, it represents a key target for anticancer drug development. nih.govnih.gov While direct studies on 6-Methoxy-2-phenylquinolin-4-amine are limited, research on related quinoline and quinolone structures indicates that this chemical class can modulate the PI3K/Akt/mTOR pathway.
For instance, certain quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR cascade in gastric cancer cells, leading to reduced cell growth and survival. nih.gov The inhibition of this pathway can block the phosphorylation of downstream targets like Akt and S6 ribosomal protein, which are crucial for protein synthesis and cell cycle progression. nih.govresearchgate.net The structural similarity of this compound to these active compounds suggests it may also possess the ability to interfere with this key oncogenic pathway. The general mechanism involves the binding of the inhibitor to the kinase domain of PI3K or mTOR, thereby preventing the phosphorylation of their substrates and disrupting the downstream signaling cascade.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)
The induction of programmed cell death, primarily apoptosis, is a hallmark of many effective anticancer agents. Research on compounds structurally related to this compound has demonstrated their capacity to trigger apoptotic pathways in cancer cells.
Derivatives such as 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-ones have been found to induce apoptosis in human leukemia (HL-60) and lung cancer (H460) cells. nih.gov This apoptotic induction is often confirmed by methods such as Hoechst staining, which reveals characteristic nuclear condensation, and the activation of key executioner enzymes like caspase-3. nih.gov Similarly, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) has been shown to induce apoptosis in murine colorectal adenocarcinoma cells through a mitochondrial-dependent pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-3. nih.gov
While the precise apoptotic mechanisms of this compound have yet to be fully elucidated, the activity of these related compounds provides a strong rationale for investigating its potential in this area.
Mechanisms of Cell Cycle Arrest (e.g., S-phase, G2/M Phase Accumulation)
Interference with the cell cycle is another key strategy for inhibiting cancer cell proliferation. Several quinoline derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cells from dividing and propagating.
For example, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been reported to induce cell cycle arrest at the G2/M phase in HL-60 and H460 cancer cells. nih.gov This is often accompanied by the induction of apoptosis. nih.gov The compound CHM-1, a 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, also promotes G2/M arrest in colorectal adenocarcinoma cells by inhibiting the activity of cyclin-dependent kinase 1 (CDK1) and reducing the protein levels of Cyclin A and Cyclin B. nih.gov Furthermore, a derivative of 4-phenyl-2-quinolone, HPK, induced G2/M arrest by downregulating cyclin B1 and CDK1. nih.gov
These findings suggest that a likely mechanism of action for the anticancer effects of this compound and its analogues is the disruption of the cell cycle machinery, leading to an accumulation of cells in the G2/M phase and subsequent cell death.
Inhibition of Cellular Processes (e.g., Cell Migration, Invasion, Angiogenesis)
The metastatic spread of cancer is a major cause of mortality and involves complex processes such as cell migration, invasion, and the formation of new blood vessels (angiogenesis). While direct evidence for this compound is not yet available, related compounds have shown promise in inhibiting these crucial aspects of cancer progression.
The PI3K/Akt/mTOR pathway, which can be targeted by quinoline derivatives, plays a critical role in cell migration. frontiersin.org Inhibition of this pathway can, therefore, be expected to reduce the migratory capacity of cancer cells. Furthermore, some compounds targeting this pathway have been shown to suppress angiogenesis by decreasing the production of vascular endothelial growth factor (VEGF). frontiersin.org
Interaction with Specific Molecular Targets (e.g., P-glycoprotein (P-gp), Kinases, Tubulin Polymerization)
The anticancer activity of quinoline derivatives can often be traced to their interaction with specific molecular targets within the cancer cell.
P-glycoprotein (P-gp) Inhibition: Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of the efflux pump P-glycoprotein (P-gp) is a common mechanism. nih.gov A series of 6-methoxy-2-arylquinoline analogues have been specifically designed and synthesized as P-gp inhibitors. nih.govnih.gov Certain alcoholic derivatives within this series were found to significantly inhibit the efflux of the P-gp substrate rhodamine 123, with potencies exceeding that of the known inhibitor verapamil (B1683045). nih.govnih.gov This suggests that this compound could potentially act as a P-gp inhibitor, helping to overcome MDR in cancer cells.
Kinase Inhibition: The quinoline scaffold has been identified as a privileged structure for the development of kinase inhibitors. For instance, 4-anilino-6-phenyl-quinoline derivatives have been discovered as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a component of a key inflammatory signaling pathway. nih.gov
Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division, making them an attractive target for anticancer drugs. nih.gov N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.gov Some of these compounds exhibit high cytotoxicity against various cancer cell lines. nih.gov The structural relationship to this compound suggests that tubulin polymerization inhibition could be a contributing mechanism to its antiproliferative effects.
Table 1: Anticancer and Antiproliferative Mechanisms of this compound and Related Compounds
| Mechanism | Specific Effect | Affected Cell Lines/Models | Key Findings | Reference |
|---|---|---|---|---|
| PI3K/Akt/mTOR Pathway Inhibition | Inhibition of the signaling cascade | Gastric cancer cells | Reduced cell growth and survival. nih.gov | nih.gov |
| Apoptosis Induction | Activation of caspases, nuclear condensation | HL-60, H460, CT-26 | Induction of mitochondrial-dependent apoptosis. nih.govnih.gov | nih.govnih.gov |
| Cell Cycle Arrest | G2/M phase accumulation | HL-60, H460, CT-26 | Inhibition of CDK1 and cyclins. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
| P-gp Inhibition | Inhibition of rhodamine 123 efflux | Multidrug-resistant gastric carcinoma cells | Potency greater than verapamil for some analogues. nih.govnih.gov | nih.govnih.gov |
| Tubulin Polymerization Inhibition | Disruption of microtubule formation | Various cancer cell lines | High cytotoxicity. nih.gov | nih.gov |
| Kinase Inhibition | Inhibition of MK2 | THP-1 cells | Suppression of LPS-induced TNFα levels. nih.gov | nih.gov |
Antimicrobial and Antifungal Mechanisms
Beyond their anticancer potential, quinoline derivatives have a long history as antimicrobial agents. The emergence of drug-resistant microbial strains necessitates the development of new therapeutic options, and compounds like this compound are of interest in this regard.
While specific studies on the antimicrobial mechanism of this compound are scarce, the broader class of quinolones is known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This leads to a bactericidal effect.
In the context of antifungal activity, research on related structures provides some insights. For example, 6-methoxy-1H-indole-2-carboxylic acid has demonstrated promising antifungal activities. nih.gov Furthermore, studies on other heterocyclic compounds, such as 6-substituted amiloride (B1667095) analogs, have identified compounds with broad-spectrum activity against pathogenic fungi, including drug-resistant isolates of Cryptococcus neoformans and Candida species. nih.gov The antifungal activity of some naphthoquinones is enhanced by the presence of a methoxy (B1213986) group, which increases their lipophilicity and facilitates interaction with fungal cell membranes and mitochondria. mdpi.com A study on a series of 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles also reported good antifungal activity for some derivatives when compared to the standard drug gresiofulvin. researchgate.net These findings suggest that the methoxy substitution on the quinoline ring of this compound could be a favorable feature for potential antifungal activity.
Table 2: Antimicrobial and Antifungal Activities of Related Methoxy-Substituted Compounds
| Compound Class/Derivative | Organism(s) | Key Findings | Reference |
|---|---|---|---|
| 6-Methoxy-1H-indole-2-carboxylic acid | Fungi | Promising antifungal activities. | nih.gov |
| 6-Substituted amiloride analogs | Cryptococcus neoformans, Candida spp. | Broad-spectrum antifungal activity, including against drug-resistant strains. | nih.gov |
| 2-Methoxynaphthalene-1,4-dione | Cryptococcus neoformans | Methoxy group enhances lipophilicity and antifungal effect. | mdpi.com |
| 2"-Methoxy-nicotinonitrile derivatives | Fungi | Good antifungal activity compared to gresiofulvin. | researchgate.net |
Inhibition of Bacterial Growth Mechanisms
While direct studies on the antibacterial mechanisms of this compound are not extensively detailed in the available literature, the broader class of quinoline and quinazoline (B50416) derivatives has demonstrated significant antibacterial properties. The proposed mechanisms of action for these related compounds are multifaceted and offer insights into the potential pathways through which this compound may exert its effects.
One of the primary mechanisms by which quinoline-based compounds inhibit bacterial growth is through the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and recombination. Their inhibition leads to the disruption of essential cellular processes and ultimately, bacterial cell death. This is a well-established mechanism for quinolone antibiotics.
Furthermore, studies on various quinoline and alkaloid derivatives suggest other potential antibacterial actions, including:
Disruption of the bacterial cell membrane and wall : This can lead to increased permeability and leakage of essential intracellular components.
Inhibition of protein synthesis : Interference with ribosomal function and the translation process can halt bacterial growth.
Inhibition of bacterial enzymes : Targeting key metabolic enzymes can disrupt vital biochemical pathways.
A number of new 2-phenylquinoline (B181262) derivatives have been synthesized and evaluated for their antibacterial activity, with many showing good activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) has been determined for these tested compounds, indicating their potential as antibacterial agents.
Table 1: Antibacterial Activity of Structurally Related Quinolines
| Compound/Derivative Class | Bacterial Strain | Activity/Mechanism |
| 2-Phenylquinoline Derivatives | Escherichia coli, Staphylococcus aureus | Good antibacterial activity observed. |
| Quinolone Antibiotics | Various Gram-negative and Gram-positive bacteria | Inhibition of DNA gyrase and topoisomerase IV. |
| Natural Alkaloids | Various bacteria | Disruption of cell membrane, inhibition of DNA function and protein synthesis. frontiersin.org |
Interaction with Fungal Pathogen Components and Growth Pathways
Similar to its antibacterial profile, the antifungal activities of this compound are inferred from studies on related quinoline and 2-phenyl-4-aminoquinoline derivatives. These compounds have shown promise against various fungal pathogens. A series of 2-phenyl-4-aminoquinolines were designed and synthesized, with evaluations showing significant activities against phytopathogenic fungi. wikipedia.org
The primary proposed mechanisms for the antifungal action of these related compounds include:
Disruption of Fungal Cell Membrane Integrity : This is a common mode of action for many antifungal agents. It can involve the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane that is absent in mammalian cells. Disruption of ergosterol synthesis leads to increased membrane permeability and cell death.
Generation of Reactive Oxygen Species (ROS) : Some quinoline derivatives can induce oxidative stress within fungal cells by generating ROS. This leads to damage of cellular components such as lipids, proteins, and DNA, ultimately causing cell death.
Inhibition of Fungal Enzymes : Targeting essential fungal enzymes involved in metabolic or structural pathways can effectively inhibit fungal growth.
For instance, certain 2-phenyl-4-aminoquinolines have demonstrated significant inhibitory activities against fungi such as C. lunata, P. grisea, and A. alternata, with some derivatives showing potency superior to the commercial fungicide azoxystrobin. wikipedia.org The structure-activity relationship (SAR) studies of these compounds have highlighted that the aniline (B41778) moiety at the 4-position of the quinoline scaffold plays a crucial role in their antifungal potency. wikipedia.org
Table 2: Antifungal Activity of Structurally Related 2-Phenyl-4-aminoquinolines
| Compound | Fungal Strain | EC50 (µg/mL) |
| Compound 6e | C. lunata | 13.3 |
| Compound 6e | P. grisea | 14.4 |
| Compound 6e | A. alternate | 15.6 |
Data from a study on 2-phenyl-4-aminoquinolines as potential antifungal agents. wikipedia.org
Other Investigated Biological Activities
Beyond its antimicrobial potential, the this compound scaffold and its analogs have been explored for other biological activities, including enzyme inhibition and receptor modulation.
Enzyme Inhibition and Modulation
Derivatives of 6-methoxy-2-arylquinoline have been identified as potential inhibitors of P-glycoprotein (P-gp) . P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. Inhibition of P-gp can, therefore, be a valuable strategy to overcome MDR and enhance the efficacy of cancer treatments.
In one study, alcoholic derivatives of 6-methoxy-2-arylquinoline were found to significantly inhibit the efflux of rhodamine 123, a P-gp substrate, at a concentration of 10 μM. The half maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in such studies. nih.gov
Receptor Antagonism or Agonism
While direct receptor binding studies for this compound are not prominently featured in the reviewed literature, the quinoline and isoquinoline (B145761) cores are present in ligands for various receptors. For example, a series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit have been synthesized and evaluated for their affinity at dopamine (B1211576) D1, D2, and D3 receptors, showing strong affinity and selectivity for the D3 receptor. nih.gov Additionally, N-2-methoxybenzyl derivatives of phenethylamines have been characterized for their receptor binding profiles at monoamine receptors. researchgate.net These findings suggest that the 6-methoxy-substituted quinoline scaffold has the potential to interact with various receptor systems, though specific data for this compound is needed to confirm any such activity.
Chemosensing Applications (e.g., L-Cysteine Sensing)
A promising area of application for quinoline derivatives is in the development of fluorescent chemosensors . Specifically, quinoline-based probes have been designed for the selective detection of biologically important molecules like L-cysteine.
L-cysteine is an essential amino acid that plays a crucial role in various physiological processes. Abnormal levels of cysteine have been linked to several diseases, making its detection an important diagnostic tool. Fluorescent sensors offer a highly sensitive and selective method for this purpose.
The general principle behind these sensors involves a "turn-on" fluorescence mechanism. A quinoline-based fluorophore is chemically modified with a recognition unit that quenches its fluorescence. Upon interaction with the target analyte (in this case, L-cysteine), a chemical reaction occurs that releases the fluorophore from the quencher, resulting in a significant increase in fluorescence intensity.
Several studies have demonstrated the successful use of quinoline and related heterocyclic structures in creating such probes. For example, a fluorescent sensor for cysteine based on a bi-8-carboxamidoquinoline derivative and a Cu2+ complex has been developed. researchgate.net In another instance, a phenylvinylbisquinoline-based colorimetric chemosensor for cysteine has been reported. nih.gov These sensors exhibit high selectivity and sensitivity, with some capable of detecting cysteine at nanomolar concentrations.
While a probe based specifically on the this compound structure has not been explicitly detailed, the existing research strongly supports the potential of this compound or its close derivatives to be developed as effective fluorescent sensors for L-cysteine.
Advanced Applications in Chemical Biology
Development as Chemical Probes for Cellular Pathways and Target Identification
The utility of a small molecule as a chemical probe lies in its ability to selectively interact with a specific biological target, thereby enabling the study of that target's function within a complex cellular environment. The 6-Methoxy-2-phenylquinolin-4-amine core structure possesses key features that make it an attractive starting point for the design of such probes.
Research into quinoline (B57606) derivatives has demonstrated their capacity to interact with a variety of biological macromolecules, including enzymes and nucleic acids. evitachem.com This interaction is often driven by the planar quinoline ring system, which can intercalate into DNA or bind to the active sites of enzymes, particularly kinases. The 4-amino group and the 2-phenyl substituent of this compound offer crucial points for modification, allowing for the attachment of reporter tags (such as fluorophores or biotin) or reactive groups for covalent labeling of target proteins.
While direct studies detailing the use of this compound as a chemical probe are not extensively documented in publicly available literature, the broader class of quinoline-based molecules serves as a strong precedent. For instance, the quinoline scaffold is a common feature in a multitude of kinase inhibitors, and these inhibitor frameworks are frequently adapted to create activity-based probes for kinase profiling. The methoxy (B1213986) group at the 6-position can influence the pharmacokinetic properties and target specificity of the molecule.
The general approach to developing a chemical probe from a scaffold like this compound would involve iterative rounds of chemical synthesis and biological evaluation. Structure-activity relationship (SAR) studies would be conducted to understand how modifications to the quinoline core affect target binding and selectivity. This process allows for the optimization of the probe's properties, ensuring high affinity for the intended target and minimal off-target effects.
Ligand Development for Affinity Chromatography or Biosensors
The ability of this compound and its derivatives to bind to specific biological targets also makes them valuable ligands for the development of affinity chromatography resins and biosensors.
In affinity chromatography, a ligand with high affinity for a particular protein or class of proteins is immobilized on a solid support. This allows for the selective capture and purification of the target protein from a complex biological sample. The 4-amino group of this compound provides a convenient handle for covalent attachment to a chromatography matrix. Given the known interactions of quinoline derivatives with kinases, a resin functionalized with a this compound analog could potentially be used to enrich and identify novel kinases or to study kinase-inhibitor interactions.
Furthermore, the quinoline scaffold is a well-established fluorophore, and its derivatives have been successfully employed in the development of fluorescent biosensors. These biosensors can be designed to detect a variety of analytes, including metal ions and other small molecules. evitachem.com The fluorescence properties of the quinoline ring can be modulated by the binding of a target analyte to a recognition element appended to the quinoline core. For example, a biosensor for a specific enzyme could be designed where the binding of the enzyme to the this compound-derived ligand results in a measurable change in fluorescence intensity or wavelength. This would enable the real-time monitoring of enzyme activity or the screening of potential inhibitors.
Future Research Directions and Outlook
Elucidation of Undiscovered Molecular Targets and Cellular Pathways
While the broader class of quinoline (B57606) derivatives has been studied for various biological activities, including antimicrobial, antimalarial, and anticancer properties, the specific molecular targets and cellular pathways modulated by 6-methoxy-2-phenylquinolin-4-amine are not well-defined. nih.govnih.govresearchgate.netontosight.ai Future research should prioritize the identification of its direct binding partners and the downstream signaling cascades it affects.
Initial investigations could involve high-throughput screening against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Given that structurally related 4-phenyl-2-quinolone derivatives have shown potential as antimitotic agents by targeting tubulin, exploring the effect of this compound on microtubule dynamics would be a logical starting point. nih.gov Furthermore, considering that some quinoline derivatives exhibit anticancer activity through the inhibition of signaling pathways like PI3K/Akt/mTOR, investigating the impact of this compound on these key cellular proliferation and survival pathways is warranted.
Phenotypic screening using high-content imaging and cell-based assays can provide valuable clues about its mechanism of action by observing changes in cellular morphology, organelle function, and cell cycle progression. Subsequent proteomics and genomics approaches, such as affinity chromatography-mass spectrometry and RNA sequencing, can then be employed to identify the specific proteins and genes that are altered upon treatment with the compound, thereby revealing novel molecular targets and affected cellular networks.
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally friendly synthetic routes is crucial for the widespread academic and potential commercial exploration of this compound and its analogs. While classical methods for quinoline synthesis like the Doebner-von Miller, Skraup, and Friedländer reactions are well-established, they often require harsh conditions and generate significant waste. researchgate.netnih.gov
Recent advances in green chemistry offer promising alternatives. bohrium.comtandfonline.comnih.gov Future research should focus on optimizing and applying these sustainable methods to the synthesis of this compound. This includes the use of:
Nanocatalysts: Utilizing magnetic nanoparticles (e.g., Fe3O4) or other nanocatalysts can facilitate easier catalyst recovery and reuse, reducing waste and cost. nih.gov
Green Solvents: Replacing hazardous organic solvents with water, ethanol, or deep eutectic solvents can significantly improve the environmental footprint of the synthesis. tandfonline.com
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. tandfonline.com
Organocatalysis: Employing small organic molecules as catalysts avoids the use of potentially toxic and expensive heavy metals. nih.gov
Multicomponent Reactions: Designing one-pot, multicomponent reactions can streamline the synthetic process, increase atom economy, and reduce the number of purification steps. researchgate.net
By embracing these green chemistry principles, researchers can develop more sustainable and cost-effective methods for producing this compound, making it more accessible for extensive biological evaluation.
Rational Design of Highly Selective and Potent Analogs for Mechanistic Studies
To dissect the specific structure-activity relationships (SAR) and to develop probes for mechanistic studies, the rational design and synthesis of highly selective and potent analogs of this compound are paramount. Building upon existing knowledge of related quinoline derivatives, targeted modifications can be made to enhance potency and selectivity for specific biological targets.
For instance, studies on 6-methoxy-2-arylquinoline derivatives as P-glycoprotein (P-gp) inhibitors have shown that modifications at the 4-position of the quinoline ring can significantly impact activity. nih.gov This provides a clear starting point for designing analogs of this compound with potentially improved inhibitory activity against this important drug efflux pump. Docking studies of these analogs into the binding site of P-gp have revealed key interactions, such as hydrogen bonding with the methoxy (B1213986) group and π-π stacking with the phenyl ring, which can guide the design of new derivatives. nih.gov
Future design strategies should systematically explore substitutions at various positions of the quinoline and phenyl rings. This will help to delineate the pharmacophore and identify key functional groups responsible for target engagement and biological activity.
Integration of Advanced Computational and Experimental Approaches for Comprehensive Understanding
A synergistic approach that combines advanced computational modeling with experimental validation will be instrumental in gaining a comprehensive understanding of the biological activities of this compound. While initial in silico studies, such as molecular docking, have been applied to related compounds, a more sophisticated computational workflow can be employed. nih.govnih.gov
This integrated approach should include:
In Silico Target Prediction: Utilizing computational tools to screen the compound against databases of known protein structures can help to prioritize potential biological targets for experimental validation. fabad.org.tr
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing the stability of the interaction and key binding conformations.
Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing a library of synthesized analogs, QSAR models can be developed to predict the biological activity of new derivatives and guide further optimization.
Pharmacokinetic and Toxicity Prediction: In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can help to assess the drug-likeness of the compound and its analogs early in the research process, identifying potential liabilities that may need to be addressed through chemical modification. nih.govfabad.org.tr
The predictions generated from these computational studies must be rigorously tested through experimental assays to validate the in silico findings and to build a robust understanding of the compound's mechanism of action.
Potential for Further Derivatization Towards Specific Academic Applications in Diverse Biological Systems
The this compound scaffold holds significant promise for the development of specialized molecular probes for academic research. The inherent fluorescence of the quinoline core, for example, can be harnessed and tuned through derivatization to create novel fluorescent sensors for live-cell imaging and other biological applications. nih.govnih.gov
Future derivatization efforts could focus on:
Fluorescent Probes: Attaching environmentally sensitive fluorophores or reactive groups could lead to probes that can visualize specific cellular events or quantify the concentration of particular biomolecules. The modular nature of the quinoline scaffold allows for the systematic tuning of photophysical properties. nih.gov
Bioconjugation: Introducing reactive handles, such as alkynes or azides for click chemistry, would enable the conjugation of the compound to other molecules, such as proteins or nanoparticles, for targeted delivery or to create multifunctional probes.
Affinity-Based Probes: Immobilizing the compound on a solid support can be used for affinity chromatography to pull down its binding partners from cell lysates, aiding in target identification.
Photoaffinity Labeling: Incorporating a photoreactive group can allow for the covalent labeling of the compound's biological target upon photoactivation, providing a powerful tool for target validation.
Furthermore, the derivatization of the primary amine group is a well-established strategy to modulate the physicochemical properties and biological activity of compounds. nih.govnih.govfao.org A systematic exploration of different amine derivatives of this compound could lead to the discovery of new biological activities in diverse systems, from neuroscience to infectious diseases.
Q & A
Q. What are the established synthetic routes for 6-Methoxy-2-phenylquinolin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves condensation of substituted anilines with appropriate carbonyl precursors under acidic or thermal conditions. For example, describes a method for 2-phenylquinolin-4-amines via cyclization of intermediates with aminoalkyl groups. Key steps include refluxing in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate nucleophilic substitution or cyclization . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry of reagents. Purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the quinoline core, with methoxy (~δ 3.8–4.0 ppm) and phenyl protons (δ 7.2–8.1 ppm) providing diagnostic peaks.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. highlights its robustness in resolving molecular packing and hydrogen-bonding interactions, which are critical for understanding bioactivity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., C₁₆H₁₅N₂O).
Q. How does the methoxy group at the 6-position influence the compound's electronic properties?
The electron-donating methoxy group increases electron density on the quinoline ring, altering reactivity in electrophilic substitution reactions. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict sites for chemical modifications, as seen in related compounds in and .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities in synthesized batches. Solutions include:
- Standardized Assays : Use validated cell lines (e.g., NCI-60 panel for anticancer screening) and include positive controls (e.g., doxorubicin).
- Structural Validation : Ensure compound purity via HPLC (>95%) and corroborate with X-ray/NMR data ( ) .
- Mechanistic Studies : Compare transcriptomic profiles of treated cells to identify target pathways (e.g., kinase inhibition vs. DNA intercalation).
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 4-amine or phenyl positions, as demonstrated in for analogous quinoline derivatives .
- Formulation : Use nanoencapsulation (liposomes or cyclodextrins) to enhance aqueous solubility.
- Prodrug Design : Mask the amine group with enzymatically cleavable protectors (e.g., acetyl) to improve membrane permeability.
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with proteins (e.g., topoisomerase II or EGFR kinase). highlights similar approaches for structurally related quinolines .
- MD Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales to identify key binding residues.
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. chloro) with bioactivity data from and to guide rational design .
Q. What are the challenges in resolving crystallographic disorder in this compound derivatives?
Disorder often occurs in flexible substituents (e.g., the phenyl ring). Mitigation strategies include:
- Low-Temperature Data Collection : Reduces thermal motion artifacts.
- Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals ( ) .
- DFT-Guided Modeling : Constrain disordered regions using computational geometry optimization.
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Core Modifications : Vary substituents at positions 2 (phenyl), 4 (amine), and 6 (methoxy) to assess electronic/steric effects.
- Bioactivity Profiling : Test analogs against a panel of biological targets (e.g., kinases, microbial strains) using dose-response assays.
- Data Analysis : Apply multivariate statistics (e.g., PCA) to link structural features (logP, polar surface area) with activity trends, as in .
Q. What experimental controls are critical when evaluating the compound's antioxidant potential?
- Positive Controls : Include ascorbic acid or Trolox in DPPH/ABTS assays.
- Negative Controls : Use solvent-only samples to rule out autoxidation.
- Metal Chelation Tests : Assess interference from trace metals (e.g., Fe²⁺) using EDTA. outlines similar protocols for related phenolic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
